molecular formula C12H14ClNO2S B2899664 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide CAS No. 2097889-65-9

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide

Cat. No. B2899664
CAS RN: 2097889-65-9
M. Wt: 271.76
InChI Key: QNAOVLUEPDBDFV-UHFFFAOYSA-N
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Description

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide, also known as CHTC, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thiophene carboxamides, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide involves the activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This leads to the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell survival.
Biochemical and Physiological Effects:
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, improvement of glucose tolerance and insulin sensitivity in diabetic mice, and inhibition of pro-inflammatory cytokine production. It has also been shown to inhibit the growth and proliferation of cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide in lab experiments is its ability to activate AMPK and inhibit mTOR, which makes it a useful tool for studying cellular energy metabolism and the regulation of cell growth and proliferation. However, 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide. One area of interest is the development of more stable and soluble analogs of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential therapeutic applications of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide and its effects on cellular metabolism and gene expression.

Synthesis Methods

The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide involves the condensation of 2-chlorothiophene-3-carboxylic acid with cyclohex-2-en-1-one in the presence of a base, followed by reduction of the resulting enone with sodium borohydride. The final step involves the chlorination of the resulting alcohol with thionyl chloride to yield 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide.

Scientific Research Applications

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-10-5-4-9(17-10)11(15)14-8-12(16)6-2-1-3-7-12/h2,4-6,16H,1,3,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOVLUEPDBDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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